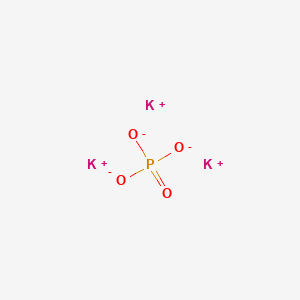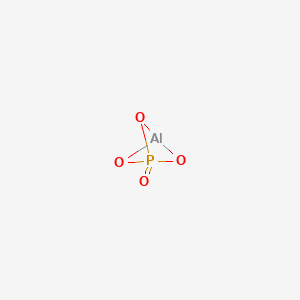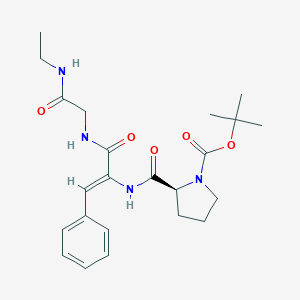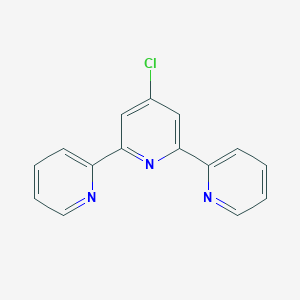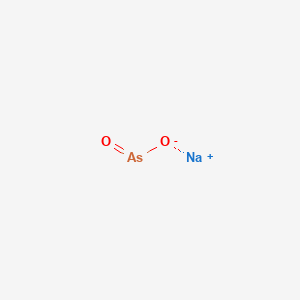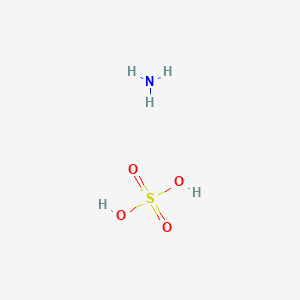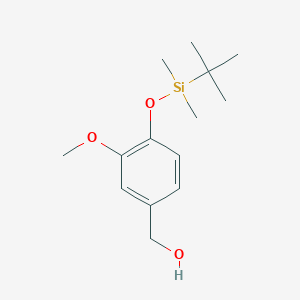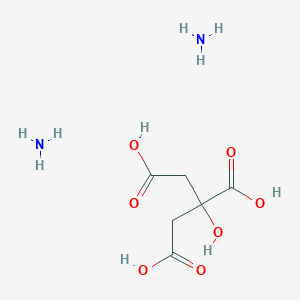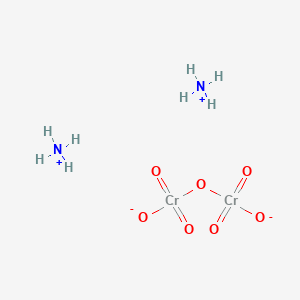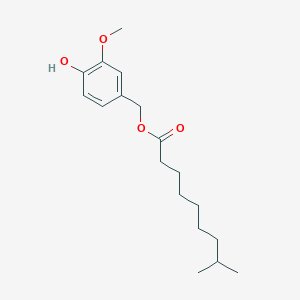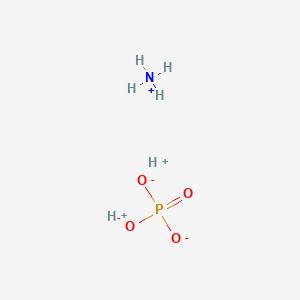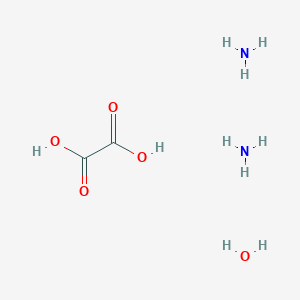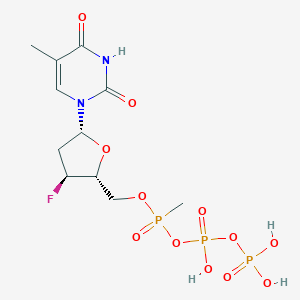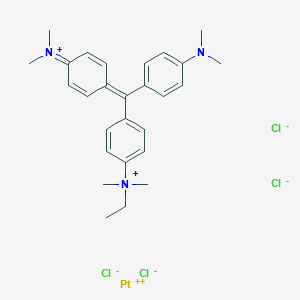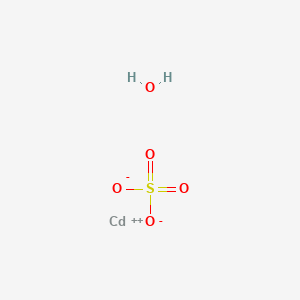
Cadmium sulfate hydrate
Vue d'ensemble
Description
Cadmium sulfate hydrate is a chemical compound with the formula 3 CdSO₄ * 8 H₂O . It is a colorless, odorless solid that forms fine white crystals . It is used in various applications, including inorganic analysis .
Synthesis Analysis
Cadmium sulfate hydrate can be prepared by the reaction of cadmium metal or its oxide or hydroxide with dilute sulfuric acid . More research is needed to understand the synthesis process in detail .Molecular Structure Analysis
The molecular formula of Cadmium sulfate hydrate is CdH2O5S . Each Cd 2+ center has octahedral coordination geometry, being surrounded by four oxygen centers provided by four sulfate ligands and two oxygen centers from the bridging water ligands .Chemical Reactions Analysis
Cadmium sulfate hydrate can undergo various chemical reactions. For instance, it loses water when heated to >40 deg C and forms monohydrate when heated to >80 deg C . More research is needed to understand the full range of chemical reactions .Physical And Chemical Properties Analysis
Cadmium sulfate hydrate has a molar mass of 775.58 g/mol . It has a boiling point of >80 °C (decomposition), a density of 3.10 g/cm3 (20 °C), and a melting point of 41.5 °C . It has a pH value of 3.0 - 6.0 (50 g/l, H₂O, 20 °C) and is soluble in water (1130 g/l) .Applications De Recherche Scientifique
- Field : Biotechnology
- Application : Cadmium sulfate hydrate is used in the creation of whole-cell biosensors for the detection of cadmium .
- Method : The biosensors are designed using different combinations of detection elements, reporting elements, and hosts. The best performing biosensor was selected for further analysis and engineering .
- Results : The biosensor with the T7RNAP amplification module had the best performance and improved tolerance to cadmium with a detection limit of 0.01 μM, which is the WHO standard .
- Field : Biomedical Research
- Application : Cadmium sulfate hydrate is used in the synthesis of Cadmium Sulfide Nanoparticles (CdS NPs), which have significant interest in bioimaging .
- Method : CdS NPs are synthesized through chemical, physical, or biological methods. Among these methods, biogenic synthesis has attracted more attention due to its high efficiency, environmental friendliness, and biocompatibility features .
- Results : CdS NPs have desirable properties, including good dispersion, cell integrity preservation, and efficient light scattering, which make them suitable for bioimaging .
- Field : Microbiology
- Application : Cadmium sulfate hydrate is used in the synthesis of CdS NPs, which have shown antibacterial activity .
- Method : The CdS NPs are synthesized by bacterial strains isolated from stool samples .
- Results : Biosynthesized CdS NPs showed higher antimicrobial activity against various bacterial strains than chemically synthesized CdS NPs .
- Field : Oncology
- Application : Cadmium sulfate hydrate is used in the synthesis of CdS NPs, which have shown cytotoxic activity against cancer cells .
- Method : The CdS NPs are synthesized and their cytotoxicity effect is tested against various cancer cell lines .
- Results : The biosynthesized CdS NPs have cytotoxic activity, with 50% inhibitory concentrations (IC50) of 190 μg/mL against MCF7, 246 μg/mL against PC3, and 149 μg/mL against A549 cell lines .
- Field : Pharmaceutical Industry
- Application : Cadmium sulfate hydrate is used for formulating screens or for optimization. It is also used as pharmaceutical intermediates .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these applications are not specified in the source .
- Field : Energy Production
- Application : Cadmium sulfate hydrate is used in the fabrication of solar cells .
- Method : The solar cells are fabricated using cadmium sulfate hydrate as a sensitizer by the chemical bath deposition (CBD) technique on the mesoporous TiO2 substrate .
- Results : Power conversion efficiency of 1.44% is achieved using a TiCl4 treatment on TiO2 compact layer with TiO2 mesoporous/CdS device under illumination of 100 mW/cm2 .
Biosensors
Bioimaging
Antibacterial Applications
Anticancer Applications
Pharmaceutical Intermediates
Solar Cells and Fuel Cells
- Field : Electronics
- Application : Cadmium sulfate hydrate is widely used for the electroplating of cadmium in electronic circuits .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these applications are not specified in the source .
- Field : Chemical Industry
- Application : Cadmium sulfate hydrate is a precursor to cadmium-based pigments such as cadmium sulfide .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these applications are not specified in the source .
- Field : Energy Production
- Application : Cadmium sulfate hydrate is used in the fabrication of solar cells and fuel cells .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these applications are not specified in the source .
Electroplating
Pigment Production
Solar Cells and Fuel Cells
- Field : Electronics
- Application : Cadmium sulfate hydrate is widely used for the electroplating of cadmium in electronic circuits .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these applications are not specified in the source .
- Field : Chemical Industry
- Application : Cadmium sulfate hydrate is a precursor to cadmium-based pigments such as cadmium sulfide .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these applications are not specified in the source .
- Field : Electrochemistry
- Application : Cadmium sulfate hydrate is used as an electrolyte in a Weston standard cell .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these applications are not specified in the source .
- Field : Imaging Technology
- Application : Cadmium sulfate hydrate is used as a pigment in fluorescent screens .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these applications are not specified in the source .
- Field : Material Science
- Application : Cadmium sulfate hydrate can be used in the production of sputtering targets and evaporation materials .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these applications are not specified in the source .
Electroplating
Pigment Production
Weston Standard Cell
Fluorescent Screens
Sputtering Targets and Evaporation Materials
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
cadmium(2+);sulfate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFRVKRTIMIRNG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdH2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10124-36-4 (Parent) | |
| Record name | Cadmium sulfate octahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
226.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless odorless solid; [Hawley] Fine white crystals; [MSDSonline] Loses water when heated to >40 deg C and forms monohydrate when heated to >80 deg C; [Merck Index] | |
| Record name | Cadmium sulfate hydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8437 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cadmium sulfate hydrate | |
CAS RN |
7790-84-3, 15244-35-6 | |
| Record name | Cadmium sulfate octahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium sulfate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



